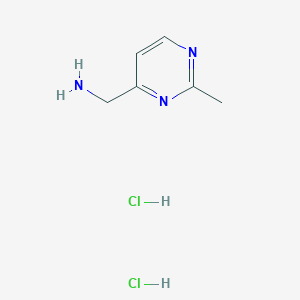

(2-Methylpyrimidin-4-yl)methylamine dihydrochloride

描述

属性

IUPAC Name |

(2-methylpyrimidin-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c1-5-8-3-2-6(4-7)9-5;;/h2-3H,4,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUNUNWGFIFNMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Laboratory-Scale Synthesis

The primary synthetic route to (2-Methylpyrimidin-4-yl)methylamine dihydrochloride involves the reaction of 2-methylpyrimidine with formaldehyde and ammonium chloride. The process typically proceeds through the following steps:

- Nucleophilic substitution: The 4-position of 2-methylpyrimidine undergoes nucleophilic attack by an amine source generated in situ from ammonium chloride.

- Mannich-type reaction: Formaldehyde acts as a methylene bridge donor, facilitating the attachment of the methylamine group at the 4-position.

- Salt formation: The free base amine is converted into its dihydrochloride salt by treatment with hydrochloric acid to improve stability and solubility.

This synthesis is generally conducted under controlled temperature and pH to optimize yield and purity.

Reaction Parameters

| Parameter | Typical Condition | Notes |

|---|---|---|

| Starting materials | 2-Methylpyrimidine, formaldehyde, ammonium chloride | High purity reagents recommended |

| Solvent | Often aqueous or alcoholic medium | Methanol or water commonly used |

| Temperature | 50–80 °C | Controlled to avoid side reactions |

| Reaction time | Several hours (4–8 h) | Monitored by TLC or HPLC |

| pH | Slightly acidic to neutral | Adjusted to favor substitution |

| Workup | Acidification with HCl | To isolate dihydrochloride salt |

Industrial Scale Considerations

Industrial production methods mirror laboratory synthesis but incorporate:

- Large-scale reactors with precise temperature and pH control.

- Purification steps such as crystallization or recrystallization to ensure pharmaceutical-grade purity.

- Safety protocols for handling formaldehyde and hydrochloric acid on scale.

Documentation on industrial methods is limited but typically follows the above principles with optimization for yield and cost efficiency.

Chemical Reaction Analysis

Common Reagents and Their Roles

| Reagent | Role | Typical Usage |

|---|---|---|

| Formaldehyde | Methylene donor for methylamine group | Stoichiometric or slight excess |

| Ammonium chloride | Amine source | Stoichiometric |

| Hydrochloric acid | Salt formation | Excess to ensure dihydrochloride salt |

| Solvent (Methanol or water) | Reaction medium | Facilitates reagent solubility |

Major Products and Purity

The major product is this compound with high purity (>98%) after crystallization. Minor by-products may include:

- N-oxides formed by oxidation of the pyrimidine ring.

- Over-alkylated amines if formaldehyde is in excess.

These impurities are typically removed by purification steps.

Summary Table of Preparation Method

| Step No. | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Reaction of 2-methylpyrimidine with formaldehyde and ammonium chloride | 50–80 °C, aqueous/methanolic medium, 4–8 h | Formation of (2-Methylpyrimidin-4-yl)methylamine |

| 2 | Acidification with HCl to form salt | Excess HCl, room temperature | Formation of dihydrochloride salt |

| 3 | Purification | Crystallization or recrystallization | Pure this compound |

化学反应分析

Types of Reactions

(2-Methylpyrimidin-4-yl)methylamine dihydrochloride undergoes various types of chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrimidine compounds .

科学研究应用

Enzyme Inhibition

One of the primary applications of (2-Methylpyrimidin-4-yl)methylamine dihydrochloride is its role as an enzyme inhibitor. It has been reported to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation in the nervous system. This inhibition can be significant for developing treatments for conditions like Alzheimer's disease where acetylcholine levels are disrupted.

Biochemical Probes

The compound is also utilized as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to modify protein structures allows researchers to investigate protein dynamics and functions in various biochemical contexts.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic effects. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development against various diseases.

Case Study 1: Enzyme Interaction

A study demonstrated that this compound effectively inhibited acetylcholinesterase activity in vitro, leading to increased levels of acetylcholine in neuronal cultures. This finding supports its potential use in treating cognitive disorders related to cholinergic deficits .

Case Study 2: Protein Modification

In proteomics research, this compound was used to modify specific amino acid residues in proteins, facilitating the study of protein folding and stability. The modifications allowed researchers to elucidate structure-function relationships in key metabolic enzymes .

作用机制

The mechanism of action of (2-Methylpyrimidin-4-yl)methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modify the activity of these targets by forming covalent bonds or through non-covalent interactions, thereby influencing various biochemical pathways .

相似化合物的比较

Similar Compounds

- (2-Methylpyrimidin-5-yl)methylamine dihydrochloride

- (2-Methylpyrimidin-6-yl)methylamine dihydrochloride

- (2-Methylpyrimidin-3-yl)methylamine dihydrochloride

Uniqueness

(2-Methylpyrimidin-4-yl)methylamine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in research applications where precise modifications of molecular targets are required .

生物活性

(2-Methylpyrimidin-4-yl)methylamine dihydrochloride is a chemical compound characterized by a pyrimidine ring with a methyl group at the 2-position and a methylamine functional group at the 4-position. This compound, existing as a dihydrochloride salt, enhances its solubility in aqueous solutions, making it suitable for various biochemical applications. Its structural properties suggest potential interactions with biological macromolecules, influencing numerous cellular processes.

The compound has been utilized as a biochemical probe in research to study enzyme interactions and metabolic pathways. It is particularly noted for its role in:

- Enzyme Interactions : The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways related to amine metabolism and neurotransmitter synthesis.

- Cell Signaling Modulation : It has been shown to affect signaling pathways, including cyclic adenosine monophosphate (cAMP) levels and protein kinase A (PKA) activity, which are critical for cellular responses to stimuli.

The biological activity of this compound is primarily mediated through its interactions with specific receptors and enzymes:

- Receptor Binding : The compound can bind to cell surface receptors, initiating intracellular signaling cascades that alter gene expression and cellular function.

- Enzyme Inhibition : It has been reported to inhibit enzymes such as acetylcholinesterase, which is vital for neurotransmitter regulation.

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cognitive Enhancement : In animal models, low doses have been associated with improved cognitive function and memory retention.

- Metabolic Pathways : It participates in metabolic pathways involving cytochrome P450 enzymes, leading to the formation of biologically active metabolites.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Substrate for monoamine oxidase; influences neurotransmitter synthesis |

| Signaling Modulation | Affects cAMP and PKA signaling pathways |

| Cognitive Enhancement | Enhances memory retention in rodent models |

| Enzyme Inhibition | Inhibits acetylcholinesterase |

Case Study 1: Cognitive Function in Rodents

In a controlled study, rodents administered with this compound showed significant improvements in memory retention tasks compared to control groups. The study highlighted dose-dependent effects, suggesting optimal dosing for cognitive enhancement.

Case Study 2: Enzyme Interaction Analysis

A biochemical analysis demonstrated that the compound effectively interacts with enzymes involved in amino acid metabolism. This interaction was quantified using kinetic assays, showing that the compound acts as a competitive inhibitor for certain enzyme substrates.

Temporal Effects in Laboratory Settings

Stability studies indicate that this compound maintains its integrity under controlled laboratory conditions over extended periods, suggesting its viability for long-term studies.

常见问题

Q. What are the recommended synthetic routes for (2-Methylpyrimidin-4-yl)methylamine dihydrochloride, and how can purity be optimized?

- Methodology :

- Nucleophilic substitution : React 4-chloro-2-methylpyrimidine with methylamine under reflux in a polar solvent (e.g., ethanol/water mixture). Use stoichiometric excess of methylamine hydrochloride to drive the reaction .

- Purification : Recrystallize the crude product using ethanol or methanol to remove unreacted starting materials. Confirm purity via HPLC (≥98%) with a C18 column and mobile phase (e.g., 0.1% trifluoroacetic acid in acetonitrile/water gradient) .

- Salt formation : Treat the free base with hydrochloric acid in anhydrous ether to precipitate the dihydrochloride salt. Monitor pH to ensure stoichiometric equivalence (2:1 HCl ratio) .

Q. How can researchers verify the identity and chloride content of this compound?

- Analytical methods :

- Chloride identification : Dissolve 20 mg in 5 mL water, add silver nitrate solution. A white precipitate confirms chloride ions .

- Spectrophotometry : Use UV-Vis (λmax ~260–280 nm for pyrimidine derivatives) and FT-IR (N-H stretch ~3200 cm⁻¹, C=N ~1650 cm⁻¹) for structural validation .

- Mass spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 154.1 (free base) and isotopic peaks consistent with two chlorine atoms .

Q. What experimental conditions affect the stability of this compound during storage and handling?

- Key factors :

- pH : Store in acidic conditions (pH 3–5) to prevent free base formation. Use nitrogen-purged vials to minimize oxidation .

- Temperature : Long-term stability requires storage at –20°C in desiccated form. Avoid repeated freeze-thaw cycles .

- Light sensitivity : Protect from UV exposure using amber glassware, as pyrimidine derivatives may undergo photodegradation .

Q. Which chromatographic methods are suitable for quantifying impurities in this compound?

- HPLC protocols :

- Column : C18 (5 µm, 250 × 4.6 mm) with guard column.

- Mobile phase : Gradient of 10 mM ammonium acetate (pH 4.5) and acetonitrile (85:15 to 50:50 over 20 min).

- Detection : UV at 254 nm. Validate method precision (RSD <2%) and accuracy (spiked recovery 95–105%) .

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying the pyrimidine ring (e.g., substituting methyl groups)?

- Mechanistic insights :

- Electrophilic substitution : Methyl groups at the 2-position deactivate the pyrimidine ring, directing further substitutions to the 5-position. Use DFT calculations to predict regioselectivity .

- Steric effects : Bulky substituents reduce reaction rates in nucleophilic substitutions. Compare kinetics using Arrhenius plots for methylamine vs. ethylamine derivatives .

- Acid-base interactions : Protonation of the pyrimidine nitrogen enhances solubility but may alter reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What degradation pathways dominate under accelerated stability testing, and how can they be mitigated?

- Degradation studies :

- Hydrolysis : Expose to 0.1 M HCl/NaOH at 40°C for 48 hours. Monitor via LC-MS for cleavage of the methylamine side chain (m/z 154 → 112) .

- Oxidative stress : Use H₂O₂ (3% v/v) to identify N-oxide derivatives. Stabilize with antioxidants like BHT (0.01% w/v) .

- Thermal degradation : TGA/DSC analysis reveals decomposition onset at ~180°C. Store below 25°C to prevent thermal degradation .

Q. How can researchers investigate the biological activity of this compound in enzyme inhibition assays?

- In vitro protocols :

- LSD1 inhibition : Use recombinant LSD1 enzyme with a fluorescent substrate (e.g., H3K4me2 peptide). Calculate IC50 via dose-response curves (0.1–100 µM range) .

- Cellular assays : Treat cancer cell lines (e.g., K562) for 72 hours. Measure proliferation via MTT assay and apoptosis via Annexin V/PI staining .

- Metabolomic profiling : Apply GC-MS or LC-MS to track methylamine and dimethylsulfone levels, which correlate with demethylase activity .

Q. How should contradictory data on solubility and reactivity be resolved in cross-study comparisons?

- Troubleshooting strategies :

- Solubility discrepancies : Re-evaluate solvent polarity (e.g., DMSO vs. water) and pH. Use Hansen solubility parameters for predictive modeling .

- Reactivity conflicts : Validate reaction conditions (e.g., inert atmosphere, catalyst purity) via controlled replicates. Apply factorial design (pH, temperature, concentration) to isolate variables .

- Data normalization : Cross-reference with internal standards (e.g., deuterated methylamine for LC-MS) to correct batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。